molecular formula C14H13N3O4S2 B11055902 7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one

7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one

Cat. No.: B11055902
M. Wt: 351.4 g/mol
InChI Key: MDIUTBDRRUVOAV-UHFFFAOYSA-N
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Description

7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a thiazoloquinazoline core fused with a morpholine sulfonyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one typically involves the cyclocondensation of 2-halo-5-sulfamoyl-N-(1,3-thiazol-2-yl)benzamides. The process begins with the preparation of 5-chlorosulfonyl-2-fluorobenzoyl chloride, which is then acylated with 2-aminothiazole in the presence of pyridine and acetonitrile . The resulting intermediate undergoes intramolecular nucleophilic substitution to form the thiazoloquinazoline core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and readily available starting materials, can be applied to optimize the production process. The use of continuous flow reactors and automated synthesis platforms may also enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Pyridine, acetonitrile, thionyl chloride

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its potential as an antitumor agent and its versatility as a building block for the synthesis of other heterocyclic compounds further highlight its significance in scientific research.

Properties

Molecular Formula

C14H13N3O4S2

Molecular Weight

351.4 g/mol

IUPAC Name

7-morpholin-4-ylsulfonyl-[1,3]thiazolo[3,2-a]quinazolin-5-one

InChI

InChI=1S/C14H13N3O4S2/c18-13-11-9-10(23(19,20)16-3-6-21-7-4-16)1-2-12(11)17-5-8-22-14(17)15-13/h1-2,5,8-9H,3-4,6-7H2

InChI Key

MDIUTBDRRUVOAV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N4C=CSC4=NC3=O

Origin of Product

United States

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